molecular formula C21H30O5 B1197410 Poststerone CAS No. 10162-99-9

Poststerone

Cat. No. B1197410
CAS RN: 10162-99-9
M. Wt: 362.5 g/mol
InChI Key: VNLQNGYIXVTQRR-BGEZKRBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Poststerone derivatives are synthesized through various chemical methods, including reductive transformations, molecular abeo-rearrangements, and acid-catalyzed reactions with aldehydes. These methods aim to modify the poststerone molecule to enhance its biological activity, such as chemosensitizing activity towards doxorubicin, indicating its potential in cancer treatment (Savchenko et al., 2020). Another approach involves chemo- and stereoselective reduction of poststerone acetonide, leading to unique D-homostructures of pregnane and androstane series, highlighting the chemical flexibility and potential for structural optimization of poststerone (Savchenko et al., 2019).

Molecular Structure Analysis

The molecular structure of poststerone is characterized by the presence of a steroid nucleus with modifications that affect its biological activity. For instance, the synthesis of 20R-hydroxy short-chain ecdysteroids through the reduction of poststerone highlights the importance of molecular rearrangements in generating bioactive compounds with potential therapeutic applications (Savchenko et al., 2019).

Chemical Reactions and Properties

Poststerone undergoes various chemical reactions, including alkylation and reduction, to produce derivatives with altered biological activities. For example, reactions with alkyl halides in lithium–ammonia solution lead to stereoselective alkylation and reduction, forming derivatives with specific configurations at the C20 position (Galyautdinov et al., 2017). These reactions not only demonstrate the chemical versatility of poststerone but also its potential for generating compounds with desirable biological properties.

Physical Properties Analysis

The physical properties of poststerone and its derivatives, such as solubility, stability, and crystallinity, are crucial for their application in biomedical research and potential therapeutic use. These properties are influenced by the molecular structure and the presence of functional groups, affecting the compound's bioavailability and pharmacokinetics.

Chemical Properties Analysis

The chemical properties of poststerone, including its reactivity, oxidation, and reduction potential, play a significant role in its biological activity and therapeutic potential. The ability of poststerone to undergo various chemical reactions allows for the synthesis of derivatives with enhanced or targeted biological activities, such as chemosensitization in cancer therapy (Savchenko et al., 2020).

Scientific Research Applications

  • Muscle Development : Poststerone has been shown to increase muscle fiber size in a manner partly similar to its parent compound, 20-hydroxyecdysone (20E). In rats, it specifically increased muscle mass and fiber cross-sectional areas (CSAs) in soleus and EDL muscles, demonstrating muscle-specific effects (Csábi et al., 2019).

  • Cancer Treatment : Semi-synthetic derivatives of Poststerone have been synthesized and tested for their antitumor activities. These derivatives have shown potential in sensitizing cancer cells to chemotherapeutic agents, particularly in overcoming multi-drug resistance (Savchenko et al., 2020).

  • Activation of Protein Kinase B : Poststerone and its side-chain cleaved derivatives have been found to activate protein kinase B (Akt) in murine skeletal muscle cells. This suggests a role in cellular signaling pathways and indicates potential anabolic activity (Issaadi et al., 2019).

  • Pharmacokinetics and Metabolism : The pharmacokinetics, bioavailability, and metabolism of Poststerone have been studied in male rats. Poststerone shows higher bioavailability compared to 20E and undergoes extensive metabolism, leading to a range of metabolites (Balducci et al., 2021).

Future Directions

Poststerone and its derivatives have shown promising results in sensitizing multi-drug resistant (MDR) cancer cells to doxorubicin without inhibiting the efflux function of P-glycoprotein (P-gp) . This suggests that these compounds could be potential leads against MDR cancer .

properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,17S)-17-acetyl-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-11(22)12-5-7-21(26)14-8-16(23)15-9-17(24)18(25)10-19(15,2)13(14)4-6-20(12,21)3/h8,12-13,15,17-18,24-26H,4-7,9-10H2,1-3H3/t12-,13+,15+,17-,18+,19-,20-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLQNGYIXVTQRR-BGEZKRBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregn-7-ene-6,20-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)-

CAS RN

10162-99-9
Record name Poststerone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Poststerone
Reactant of Route 2
Reactant of Route 2
Poststerone
Reactant of Route 3
Poststerone
Reactant of Route 4
Poststerone
Reactant of Route 5
Poststerone
Reactant of Route 6
Poststerone

Citations

For This Compound
295
Citations
J Csábi, T Rafai, A Hunyadi, E Zádor - Fitoterapia, 2019 - Elsevier
… investigated the activity of poststerone on skeletal muscle. Poststerone is a naturally occurring … We present here the effect of poststerone on muscle mass, cross sectional areas (CSA) of …
Number of citations: 10 www.sciencedirect.com
C Balducci, L Dinan, L Guibout, AS Foucault… - The Journal of Steroid …, 2021 - Elsevier
… from a rat treated po with poststerone. The chromatogram shows the presence of 2 closely eluting peaks, corresponding to poststerone (6.80 min) and 3-epi-poststerone (6.95 min) with …
Number of citations: 2 www.sciencedirect.com
RG Savchenko, M Nové, G Spengler, A Hunyadi… - Bioorganic …, 2021 - Elsevier
… It was also shown that poststerone dioxolanes act as potent … Previously, we demonstrated that poststerone derivatives … expanded the series of poststerone derivatives and studied their in …
Number of citations: 7 www.sciencedirect.com
RG Savchenko, ES Mescheryakova… - Journal of Molecular …, 2021 - Elsevier
The 6,20-dioxo-Δ2,3-pregnane and 6,20,14-trioxo-13(14→8)-abeo-pregnane steroid hydroxyl derivatives are synthesized via the reduction with metal hydrides (NaBH 4 , LiAlH 4 , and L…
Number of citations: 4 www.sciencedirect.com
RG Savchenko, SA Kostyleva, AV Apaeva… - Steroids, 2019 - Elsevier
… Moreover, recently we showed that reduction of poststerone 2,3-O-dimesylate or 2,3-dideoxy-Δ2(3)-poststerone by NaBH 4 provided also 20R-alcohols [15], the structures of which were …
Number of citations: 5 www.sciencedirect.com
H Hikino, Y Ohizumi, T Takemoto - Journal of the Chemical Society D …, 1971 - pubs.rsc.org
… Catabolism of ponasterone A to ecdysterone, inokosterone, and poststerone in Bombyx mori … Ponasterone A is catabolized in Bombyx mori larvae by hydroxylation at C-25 and C-26 …
Number of citations: 16 pubs.rsc.org
IV Galyautdinov, ZR Sadretdinova… - Russian Journal of …, 2017 - Springer
… of poststerone with … poststerone with excess allyl bromide afforded 7,7-bis-allyl 20R- and 20S-alcohols at a ratio of 3: 1. The reduction of the 20-oxo group in the alkylation of poststerone …
Number of citations: 2 link.springer.com
H Hikino, K Nomoto, T Takemoto - Steroids, 1970 - Elsevier
… Therefore, the present finding of the methyl ketone (I) in nature led us to propose the term poststerone for it. … The present isolation of one of the missing links, poststerone (I), from a …
Number of citations: 31 www.sciencedirect.com
A Balázs, A Hunyadi, J Csábi… - Magnetic …, 2017 - Wiley Online Library
… relationships of the analogs of poststerone (1), considering that … poststerone 2, 3‐dioxolane derivatives including poststerone … fluorinated derivatives of poststerone similarly as before,[8] …
S Crouzet, A Maria, L Dinan, R Lafont… - Archives of Insect …, 2009 - Wiley Online Library
… (in comparison to the data for poststerone) a large (11.05 ppm) high-frequency shift of … poststerone 2-acetate. In D2O, there is a slow transesterification of this compound to poststerone …
Number of citations: 10 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.